(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate
Description
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Properties
CAS No. |
32580-00-0 |
|---|---|
Molecular Formula |
C19H18O5 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde |
InChI |
InChI=1S/C19H18O5/c20-11-15-17-16(23-19(22-15)14-9-5-2-6-10-14)12-21-18(24-17)13-7-3-1-4-8-13/h1-11,15-19H,12H2 |
InChI Key |
FGRMUZCQGRXUEH-UHFFFAOYSA-N |
SMILES |
C1C2C(C(OC(O2)C3=CC=CC=C3)C=O)OC(O1)C4=CC=CC=C4.O |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@H](O[C@H](O2)C3=CC=CC=C3)C=O)O[C@H](O1)C4=CC=CC=C4.O |
Canonical SMILES |
C1C2C(C(OC(O2)C3=CC=CC=C3)C=O)OC(O1)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound known as (2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate (CAS No. 32580-00-0) is a complex organic molecule with notable biological properties. This article explores its biological activity based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 414.49 g/mol. The compound features multiple aromatic rings and dioxin structures which contribute to its biological interactions.
Antioxidant Activity
Research indicates that compounds with similar dioxin structures exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related damage in cells. Studies have shown that related compounds can reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.
Neuroprotective Effects
Emerging evidence points to neuroprotective effects attributed to this compound. It may help in mitigating neurodegenerative conditions by reducing inflammation and promoting neuronal survival. This activity is particularly relevant given the increasing prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study 1: Antioxidant Properties | Demonstrated a significant reduction in oxidative stress markers in vitro. | Supports the potential use of the compound as an antioxidant agent. |
| Study 2: Anticancer Activity | Showed inhibition of cancer cell proliferation in breast and lung cancer models. | Suggests further investigation into its use as an anticancer therapeutic agent. |
| Study 3: Neuroprotective Effects | Found reduced neuroinflammation in animal models of neurodegeneration. | Indicates promise for treating neurodegenerative diseases. |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability with moderate solubility characteristics. The compound is expected to cross the blood-brain barrier (BBB), making it a candidate for neurological applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
